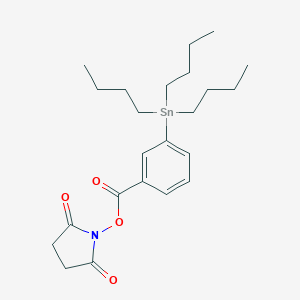

N-スクシンイミジル-3-(トリ-n-ブチルスズ)ベンゾエート

概要

説明

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate is a chemical compound widely used in the field of radiopharmaceutical chemistry. It serves as a precursor for the synthesis of radioiodinated and radioastatinated compounds, which are valuable in diagnostic imaging and targeted radiotherapy . The compound is characterized by its ability to facilitate the attachment of radioactive isotopes to biomolecules, enhancing their utility in medical applications .

科学的研究の応用

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate has several scientific research applications:

作用機序

Target of Action

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate (ATE) is primarily used in the radiohalogenation of monoclonal antibodies . The primary targets of ATE are the F(ab′)2 fragments of monoclonal antibodies . These antibodies play a crucial role in the immune response by recognizing and binding to specific antigens, such as those on the surface of cancer cells .

Mode of Action

ATE acts as an intermediate in the radiohalogenation process . It is used to label the F(ab′)2 fragment of monoclonal antibodies with iodine-125 . The labeled antibodies can then bind to specific antigens, allowing for targeted delivery of the radioactive iodine .

Biochemical Pathways

The biochemical pathway involved in the action of ATE is the radiohalogenation of antibodies. This process involves the substitution of a hydrogen atom in the antibody with a radioactive halogen atom . The radiohalogenated antibodies can then be used in various medical applications, such as cancer imaging and therapy .

Pharmacokinetics

The pharmacokinetics of ATE-labeled antibodies depend on several factors, including the specific antibody used and the method of administration . Generally, these antibodies demonstrate rapid clearance from the blood and normal tissues, leading to high tumor-to-blood ratios . This rapid clearance helps to minimize the radiation dose to non-target tissues .

Result of Action

The use of ATE in the radiohalogenation of antibodies results in several beneficial effects. Firstly, it reduces thyroid uptake of the radioactive iodine, thereby minimizing radiation exposure to the thyroid . Secondly, it increases the uptake of radioactivity in tumors, enhancing the effectiveness of cancer imaging and therapy . Lastly, it improves the in vivo stability of the radioiodinated antibodies, resulting in more accurate imaging and more effective therapy .

Action Environment

The action of ATE can be influenced by various environmental factors. For example, the efficiency of the radiohalogenation process can be affected by the pH and temperature of the reaction environment . Additionally, the stability of ATE-labeled antibodies can be influenced by factors such as light and temperature . Therefore, careful control of the reaction conditions is necessary to ensure the optimal performance of ATE.

生化学分析

Biochemical Properties

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate plays a significant role in biochemical reactions, particularly in the radioiodination of proteins and peptides . It interacts with proteins and peptides, facilitating their radioiodination . The nature of these interactions involves the synthesis of N-succinimidyl 3-iodobenzoate labeled with any iodine isotope from its tin precursor .

Cellular Effects

The effects of N-Succinimidyl-3-(tri-n-butylstannyl)benzoate on cells are primarily related to its role in the radioiodination of proteins . It influences cell function by enabling the labeling of proteins with iodine isotopes, which can then be used in various cellular processes .

Molecular Mechanism

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate exerts its effects at the molecular level through its role in the synthesis of N-succinimidyl 3-iodobenzoate . This involves radioiododestannylation of the tin precursor using tert-butylhydroperoxide as the oxidant . The resulting product is used in the radioiodination of proteins and peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Succinimidyl-3-(tri-n-butylstannyl)benzoate can change over time. The total time for the synthesis of N-succinimidyl 3-iodobenzoate from its tin precursor is approximately 95 minutes . The stability and degradation of the product over time have not been explicitly mentioned in the available literature.

Metabolic Pathways

The metabolic pathways involving N-Succinimidyl-3-(tri-n-butylstannyl)benzoate are primarily related to its role in the synthesis of N-succinimidyl 3-iodobenzoate

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinimidyl-3-(tri-n-butylstannyl)benzoate typically involves the reaction of 3-(tri-n-butylstannyl)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide . The reaction is carried out in an organic solvent like tetrahydrofuran under mild conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for N-Succinimidyl-3-(tri-n-butylstannyl)benzoate are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The compound is commonly used in radiohalogenation reactions where the tri-n-butylstannyl group is replaced by a radioactive halogen, such as iodine or astatine

Oxidation Reactions: The stannyl group can be oxidized to facilitate the attachment of the radioactive isotope.

Common Reagents and Conditions

Radioiodination: This reaction typically uses oxidizing agents like tert-butylhydroperoxide to replace the stannyl group with iodine.

Radioastatination: Similar to radioiodination, this reaction uses oxidizing agents and specific conditions to incorporate astatine into the compound.

Major Products Formed

Radioiodinated Compounds: N-Succinimidyl-3-iodobenzoate is a major product formed from the radioiodination of N-Succinimidyl-3-(tri-n-butylstannyl)benzoate.

Radioastatinated Compounds: N-Succinimidyl-3-astatobenzoate is formed from the radioastatination reaction.

類似化合物との比較

Similar Compounds

N-Succinimidyl-3-iodobenzoate: A radioiodinated derivative used for similar applications.

N-Succinimidyl-3-astatobenzoate: A radioastatinated derivative with applications in targeted radiotherapy.

Bolton-Hunter Reagent: Another bioconjugation agent used for labeling proteins, but with different structural features and reactivity.

Uniqueness

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate is unique due to its versatility in facilitating the attachment of various radioactive isotopes. Its ability to undergo substitution reactions with different halogens makes it a valuable tool in radiopharmaceutical chemistry .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-tributylstannylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8NO4.3C4H9.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;3*1-3-4-2;/h1-2,4-5H,6-7H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLUHHMIECGGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150149 | |

| Record name | N-Succinimidyl-3-(tri-n-butylstannyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112725-22-1 | |

| Record name | N-Succinimidyl-3-(tri-n-butylstannyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112725221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Succinimidyl-3-(tri-n-butylstannyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

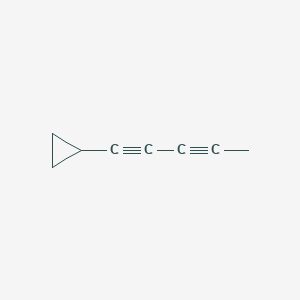

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B55328.png)

![4-[2-(4-Decoxyphenyl)pyrimidin-5-yl]phenol](/img/structure/B55331.png)